
N-(Naphthalen-2-yl)naphthalen-1-amine
Overview
Description
N-(Naphthalen-2-yl)naphthalen-1-amine is a useful research compound. Its molecular formula is C20H15N and its molecular weight is 269.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85190. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Biochemical Pathways
It is known that the compound plays a role in proteomics research . The downstream effects of these pathways are yet to be fully understood.
Result of Action
It is known that the compound has a significant impact on the fluorescence spectra in water containing ultrafine bubbles . This suggests that the compound may have potential applications in the field of fluorescence spectroscopy.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2’-Dinaphthylamine . For instance, the compound’s fluorescence spectra are significantly dependent on the concentration and microenvironment of ultrafine bubbles . This suggests that the compound’s action can be influenced by its surrounding environment.
Biochemical Analysis
Biochemical Properties
1,2’-Dinaphthylamine is used in various applications such as the purification of proteins, the study of protein structure, and the production of antibodies . It is an essential tool in proteomics research, used in studies such as identifying proteins and developing new methods for examining them .
Cellular Effects
1,2’-Dinaphthylamine is particularly well suited to the measurement of efflux through RND efflux pumps . This is partly because of its periplasmic nature, as RND efflux pumps collect their substrates from the periplasmic space and outer leaflet of the inner membrane .
Molecular Mechanism
The molecular mechanism of 1,2’-Dinaphthylamine involves its interaction with ultrafine bubbles . Its wavelength of the maximum emission (λmax) is significantly dependent on the concentration and microenvironment of the ultrafine bubble . The shift of λmax value indicates that 1,2’-Dinaphthylamine adsorbs on the surfaces of ultrafine bubbles and exists in a hydrophobic region rather than in bulk water .
Biological Activity
N-(Naphthalen-2-yl)naphthalen-1-amine, a compound with the molecular formula CHN, is notable for its diverse biological activities. This compound features a naphthalene moiety that contributes to its lipophilicity and ability to interact with various biological systems. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHN
- Molecular Weight : 283.34 g/mol
- CAS Number : 257254
This compound exhibits its biological effects through several mechanisms:
- Receptor Interactions :
-
Enzyme Inhibition :
- It may inhibit enzymes involved in neurotransmitter metabolism, enhancing the availability of key neurotransmitters. This could have implications for treating mood disorders and other neurological conditions.
-
Chiral Specificity :
- The compound's chiral nature allows for selective binding to biological targets, potentially leading to varied pharmacological profiles compared to its non-chiral counterparts.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogues:
Cytotoxicity Studies
A series of studies have demonstrated the cytotoxic effects of this compound derivatives on various cancer cell lines. For instance, derivatives tested against breast cancer (MCF-7), lung cancer (H460), and CNS cancer (SF-268) showed significant cytotoxicity with IC values below 10 µg/mL . These findings suggest potential applications in anticancer therapies.
Enzyme Interaction Studies
Research has indicated that certain analogues of this compound selectively inhibit equilibrative nucleoside transporters (ENTs). For example, a derivative exhibited an IC value of 1.82 µM against ENT1, while showing a higher selectivity towards ENT2 with an IC of 36.82 µM . This selectivity highlights the potential for developing targeted therapies for conditions involving nucleoside transport.
Scientific Research Applications
Antidepressant Effects
Research indicates that N-(Naphthalen-2-yl)naphthalen-1-amine may exhibit antidepressant-like effects in animal models. In studies involving rodents, administration of this compound resulted in increased locomotor activity and reduced immobility during forced swim tests, suggesting its potential as a treatment for depression.
Anticancer Potential
The anticancer properties of naphthalene derivatives, including this compound, have been investigated extensively. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation across various cancer cell lines. Specifically, this compound has demonstrated cytotoxic effects by disrupting microtubule dynamics essential for cancer cell division .
Case Study 1: Neuropharmacology
In a neuropharmacological study, this compound was evaluated for its effects on serotonin levels in rat models. The results indicated a significant increase in serotonin levels post-administration, highlighting its potential role as a serotonin reuptake inhibitor.
Case Study 2: Cancer Research
A cohort study investigated the effects of naphthalene derivatives on human cancer cell lines. The findings revealed that these compounds inhibited tumor growth by inducing apoptosis through mitochondrial pathways, suggesting that this compound could be developed as a lead compound for anticancer drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(Naphthalen-2-yl)naphthalen-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : Common methods include:
- Nitrosation : Reacting naphthalen-2-amine with nitrosating agents (e.g., NaNO₂ in acidic conditions) to introduce nitroso groups, followed by coupling reactions .
- Schiff Base Formation : Condensation of naphthalen-1-amine with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) under reflux in methanol, producing imine-linked derivatives .
- Purification : Recrystallization or chromatography is critical for isolating high-purity products, as impurities can skew downstream applications .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : Determines substitution patterns and confirms amine proton environments (e.g., ¹H-NMR for Schiff base derivatives) .
- FT-IR : Identifies functional groups like C=N (imine) or NH₂ (amine) through characteristic absorption bands .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives (e.g., chloro-substituted analogs) .
Q. How do substituents on the naphthalene ring influence the compound’s reactivity and stability?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Increase electrophilicity at the amine site, enhancing reactivity in nucleophilic substitutions .
- Steric Effects : Bulky substituents (e.g., cyclopropane rings) reduce reaction rates in crowded environments, as seen in N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts molecular geometries and electronic properties, aiding in validating experimental X-ray structures .
- SHELX Refinement : Robust refinement using SHELXL or SHELXE can resolve ambiguities in twinned or low-resolution crystallographic datasets .
- Polymorph Screening : Assess crystal packing variations via computational lattice energy calculations to explain divergent diffraction patterns .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Selection : Zinc-copper couples improve cyclopropanation efficiency in branched derivatives .
- Flow Reactors : Enhance mixing and heat transfer for nitrosation steps, reducing side-product formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates in amide bond formation .
Q. How can researchers address discrepancies in reported biological activities of structurally similar derivatives?
- Methodological Answer :
- Purity Validation : Use HPLC to confirm compound integrity; impurities >1% can invalidate bioactivity assays .
- Structure-Activity Relationship (SAR) Studies : Compare analogs like 1-(Naphthalen-2-YL)cyclopropanamine and N-(6-Chloro-naphthalen-1-yl)-acetamide to isolate critical functional groups .
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature) to minimize variability .
Q. What mechanistic insights explain the compound’s interactions with neurotransmitter systems?
- Methodological Answer :
- Docking Simulations : Model binding to serotonin/dopamine receptors using software like AutoDock to predict affinity .
- Kinetic Studies : Monitor inhibition constants (Kᵢ) via fluorescence polarization assays to quantify modulator effects .
- Metabolic Profiling : LC-MS traces metabolites in vitro to identify bioactive species and degradation pathways .
Properties
IUPAC Name |
N-naphthalen-1-ylnaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-8-17-14-18(13-12-15(17)6-1)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJZLNFHHINVOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292736 | |
Record name | N-(Naphthalen-2-yl)naphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4669-06-1 | |
Record name | 4669-06-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85190 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Naphthalen-2-yl)naphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2'-Dinaphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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